molecular formula C15H16N2O3S2 B2646119 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone CAS No. 2034301-32-9

2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone

Cat. No.: B2646119
CAS No.: 2034301-32-9
M. Wt: 336.42
InChI Key: OLIDTNJCPQPNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[221]heptan-5-yl)ethanone is a complex organic compound that features an indole moiety linked to a bicyclic thiazolidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone typically involves multiple steps. One common approach is the nucleophilic substitution reaction of hydrogen (S_N_H) followed by an inverse-demand Diels–Alder reaction . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. scaling up the laboratory synthesis methods with appropriate modifications for industrial-scale production could be a potential approach.

Chemical Reactions Analysis

Types of Reactions

2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiazolidine structure may influence its binding affinity and specificity. These interactions can modulate cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is unique due to its combination of an indole moiety with a bicyclic thiazolidine structure, which imparts distinct chemical and biological properties not found in simpler analogs.

Biological Activity

The compound 2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a bicyclic thia compound, which is significant for its pharmacological properties. The structural formula can be represented as follows:

C14H14N2O3S2\text{C}_{14}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}_{2}

Antiviral Properties

Recent studies have highlighted the compound's potential as a dual inhibitor against Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV). A series of derivatives based on the structure were synthesized and evaluated for their antiviral activities.

Key Findings:

  • Among the synthesized derivatives, several exhibited low micromolar to sub-micromolar effective concentrations (EC) against both RSV and IAV, indicating strong antiviral potential .
CompoundEC50 (µM)Activity
14'c0.5Anti-RSV
14'e0.7Anti-IAV
14'f0.4Dual Inhibitor
14'h0.6Anti-RSV
14'i0.8Anti-IAV

These results suggest that modifications to the indole and thia components can enhance antiviral efficacy.

The proposed mechanism involves the inhibition of viral replication through interference with key viral proteins essential for the life cycle of RSV and IAV. The compound's thioether linkage is believed to play a crucial role in binding to viral enzymes.

Case Studies

  • In Vivo Efficacy : In a study involving animal models, compounds similar to this compound demonstrated significant reductions in viral load and improved survival rates in infected subjects .
  • SAR Studies : Structure-activity relationship (SAR) studies revealed that modifications to the indole ring significantly affected antiviral potency, with specific substitutions leading to enhanced activity against both viruses .

Properties

IUPAC Name

1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-3-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-15(17-7-11-5-10(17)9-22(11,19)20)8-21-14-6-16-13-4-2-1-3-12(13)14/h1-4,6,10-11,16H,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIDTNJCPQPNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2(=O)=O)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.